1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrophenyl group attached to a bicyclohexane ring system, which includes an azabicyclo moiety. The compound’s structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures (around -80°C). This reaction forms a cyclopropanedicarboxylic anhydride intermediate, which is then treated with acetyl chloride to yield the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific biological context and the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other bicyclic compounds, such as:
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Similar in structure but lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
1,2-Cyclopropanedicarboxylic anhydride: Another bicyclic compound with distinct functional groups and applications. The uniqueness of this compound lies in its combination of the nitrophenyl group and the azabicyclo moiety, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
113111-28-7 |
---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8N2O4/c14-9-7-5-11(7,10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-4,7H,5H2,(H,12,14,15) |
InChI-Schlüssel |
PFMJBSJTYXLSEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.